Cas no 6249-04-3 (5-(hydroxymethyl)-1H-pyrrol-2-ylmethanol)

5-(hydroxymethyl)-1H-pyrrol-2-ylmethanol structure
6249-04-3 structure
Product Name:5-(hydroxymethyl)-1H-pyrrol-2-ylmethanol
CAS No:6249-04-3
MF:C6H9NO2
MW:127.141161680222
CID:442997
PubChem ID:5151810
Update Time:2025-04-23

5-(hydroxymethyl)-1H-pyrrol-2-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2,5-dimethanol
    • 5-(hydroxymethyl)-1H-pyrrol-2-ylmethanol
    • AT27675
    • Pyrrole-2,5-diyldi(methanol)
    • SCHEMBL1760861
    • EN300-1693225
    • DTXSID00408880
    • T54C5XUX7E
    • (5-(Hydroxymethyl)-1H-pyrrol-2-yl)methanol
    • AKOS006279235
    • SB63497
    • Pyrrole-2,5-dimethanol
    • CS-0236146
    • 6249-04-3
    • 2,5-bis(hydroxymethyl)pyrrole
    • (1H-Pyrrole-2,5-diyl)dimethanol
    • UNII-T54C5XUX7E
    • [5-(hydroxymethyl)-1H-pyrrol-2-yl]methanol
    • Inchi: 1S/C6H9NO2/c8-3-5-1-2-6(4-9)7-5/h1-2,7-9H,3-4H2
    • InChI Key: INNRTGSPTOTXLK-UHFFFAOYSA-N
    • SMILES: OCC1=CC=C(CO)N1

Computed Properties

  • Exact Mass: 127.06337
  • Monoisotopic Mass: 127.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 77.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • PSA: 56.25

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Additional information on 5-(hydroxymethyl)-1H-pyrrol-2-ylmethanol

1H-Pyrrole-2,5-dimethanol (CAS No. 6249-04-3): A Versatile Building Block in Organic Synthesis and Pharmaceutical Applications

1H-Pyrrole-2,5-dimethanol (CAS No. 6249-04-3) is a valuable heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications. As a derivative of pyrrole, this bifunctional molecule serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The compound's molecular structure features two hydroxymethyl groups at the 2- and 5-positions of the pyrrole ring, making it an excellent precursor for various chemical transformations.

The growing interest in 1H-Pyrrole-2,5-dimethanol synthesis and applications reflects current trends in green chemistry and sustainable pharmaceutical development. Researchers are particularly focused on developing efficient, environmentally friendly methods for producing this compound, as evidenced by the increasing number of publications exploring catalytic processes for 1H-Pyrrole-2,5-dimethanol preparation. The compound's versatility stems from its ability to participate in numerous reactions, including esterification, etherification, and condensation reactions, making it invaluable in medicinal chemistry.

In pharmaceutical research, 1H-Pyrrole-2,5-dimethanol derivatives have shown promising biological activities. Recent studies have investigated their potential as antimicrobial agents, with particular relevance in addressing the global challenge of antibiotic resistance. The compound's scaffold has also been explored in the development of central nervous system (CNS) drugs, owing to its ability to cross the blood-brain barrier. These applications align perfectly with current healthcare priorities and the search for novel therapeutic agents.

The material science applications of 1H-Pyrrole-2,5-dimethanol CAS 6249-04-3 are equally impressive. The compound serves as a precursor for conductive polymers and organic electronic materials, areas experiencing rapid growth due to the demand for flexible electronics and sustainable energy solutions. Researchers are particularly interested in its potential for creating organic semiconductors and photovoltaic materials, which could contribute to next-generation solar cell technologies.

From a commercial perspective, the market for 1H-Pyrrole-2,5-dimethanol suppliers has expanded significantly in recent years. The compound is now available in various purity grades, from technical grade (90-95%) to high-purity (≥98%) forms suitable for pharmaceutical applications. Current pricing trends reflect its growing importance, with bulk quantities typically ranging from $50 to $200 per gram depending on purity and supplier. The increasing demand has prompted several specialty chemical companies to include this compound in their catalogs.

Analytical characterization of 1H-Pyrrole-2,5-dimethanol typically involves techniques such as HPLC analysis, NMR spectroscopy, and mass spectrometry. These methods are crucial for quality control, especially in pharmaceutical applications where purity is paramount. Recent advances in analytical chemistry have enabled more precise quantification of impurities and degradation products, ensuring the compound meets stringent regulatory requirements.

Storage and handling recommendations for 1H-Pyrrole-2,5-dimethanol CAS No. 6249-04-3 emphasize protection from moisture and light. The compound is generally stable at room temperature when stored properly in airtight containers with desiccants. While not classified as hazardous under normal conditions, standard laboratory safety precautions should be observed during handling, including the use of personal protective equipment.

The future outlook for 1H-Pyrrole-2,5-dimethanol applications appears promising, with ongoing research exploring its use in drug delivery systems, biodegradable polymers, and advanced materials for energy storage. As synthetic methodologies continue to improve and production costs decrease, we can anticipate broader adoption of this versatile compound across multiple industries. Its unique combination of reactivity and stability positions it as a key player in the development of next-generation chemical products.

For researchers interested in working with 1H-Pyrrole-2,5-dimethanol, several synthetic routes are available. The most common methods involve the reduction of corresponding dicarboxylic acid derivatives or the modification of commercially available pyrrole precursors. Recent publications have highlighted innovative approaches using biocatalysts and flow chemistry techniques, reflecting the growing emphasis on sustainable chemical processes in academic and industrial settings.

In conclusion, 1H-Pyrrole-2,5-dimethanol (6249-04-3) represents a fascinating case study in the intersection of fundamental chemistry and practical applications. Its versatility as a synthetic intermediate, combined with its biological relevance and material science potential, ensures its continued importance in chemical research and industrial applications. As our understanding of its properties deepens and new applications emerge, this compound is likely to remain at the forefront of innovation in organic chemistry and related fields.

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